Sodium 1-octanesulfonate

Catalog No.
S657040
CAS No.
5324-84-5
M.F
C8H18NaO3S
M. Wt
217.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium 1-octanesulfonate

CAS Number

5324-84-5

Product Name

Sodium 1-octanesulfonate

IUPAC Name

sodium;octane-1-sulfonate

Molecular Formula

C8H18NaO3S

Molecular Weight

217.28 g/mol

InChI

InChI=1S/C8H18O3S.Na/c1-2-3-4-5-6-7-8-12(9,10)11;/h2-8H2,1H3,(H,9,10,11);

InChI Key

QXFHPLPMTXEJPV-UHFFFAOYSA-N

SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

Synonyms

Bio-Terge PAS 8; Bio-Terge PAS 8SF; NAS 8RF; NAS-FAL; Sodium 1-Octanesulfonate; Sodium Capryl Sulfonate; Sodium n-Octanesulfonate; Sodium n-Octylsulfonate; Sodium Octanesulfonate; Sodium Octylsulfonate; Witconate NAS-FAL

Canonical SMILES

CCCCCCCCS(=O)(=O)O.[Na]

Isomeric SMILES

CCCCCCCCS(=O)(=O)[O-].[Na+]

High-Performance Liquid Chromatography (HPLC):

  • Ion pairing agent: It acts as an ion pairing agent, especially for separating peptides and proteins in HPLC analysis. These agents help improve peak separation and resolution by altering the charge and hydrophobicity of analytes, resulting in better detection and quantification [].

Surface-active agent:

  • Micellar solubilization: Due to its amphiphilic nature, Sodium 1-octanesulfonate can act as a surface-active agent, forming micelles in aqueous solutions. These micelles can solubilize hydrophobic molecules, aiding in their study and analysis [].

Other Applications:

  • Interaction with biomolecules: Research suggests that Sodium 1-octanesulfonate can interact with biomolecules like human serum albumin (HSA), potentially impacting its structure and function []. Further studies are needed to understand the implications of this interaction.

Environmental and safety considerations:

  • Safer Choice designation: The US Environmental Protection Agency (EPA) has designated Sodium 1-octanesulfonate as a Safer Choice chemical, indicating its lower potential for environmental and human health hazards compared to other alternatives [].

Sodium 1-octanesulfonate, also known as sodium octane-1-sulfonate, is a chemical compound with the molecular formula C8H17NaO3S\text{C}_8\text{H}_{17}\text{NaO}_3\text{S} and a molecular weight of approximately 216.28 g/mol. It appears as a white powder or crystalline solid and is highly soluble in water . This compound is primarily used as an ion-pair reagent in high-performance liquid chromatography (HPLC) and has applications in biochemical research due to its ability to enhance the separation of organic compounds, particularly peptides and proteins .

In ion-pairing, the negatively charged sulfonate group of NaOS interacts with positively charged molecules, forming a neutral ion pair. This alters the molecule's polarity and affinity for the mobile and stationary phases in chromatography techniques like HPLC. This can improve separation and detection of specific molecules [].

Typical of sulfonic acids, including:

  • Nucleophilic Substitution: The sulfonate group can be replaced by nucleophiles, leading to the formation of different sulfonate esters.
  • Deprotonation: In basic conditions, the sulfonic acid group can be deprotonated to form its corresponding sulfonate anion, which enhances its solubility in polar solvents.
  • Formation of Surfactants: It can react with alcohols or other hydrophobic moieties to form surfactants, which have applications in detergents and emulsifiers .

Sodium 1-octanesulfonate exhibits biological activity primarily through its interactions with proteins and membranes. It has been shown to act as a surfactant, affecting membrane permeability and protein solubility. The compound's ability to stabilize proteins makes it useful in biochemical assays and protein purification processes. Additionally, it has been reported to have local anesthetic properties due to its interaction with nerve membranes, although further studies are needed to fully understand its pharmacological effects .

The synthesis of sodium 1-octanesulfonate typically involves the following steps:

  • Sulfonation: Octane is treated with sulfur trioxide or chlorosulfonic acid to introduce a sulfonic acid group at the terminal position, forming 1-octanesulfonic acid.
  • Neutralization: The resulting sulfonic acid is then neutralized with sodium hydroxide or sodium carbonate to produce sodium 1-octanesulfonate.
  • Crystallization: The product may be purified by recrystallization from water or other suitable solvents to achieve the desired purity level .

Sodium 1-octanesulfonate has several key applications:

  • HPLC Reagent: It is widely used as an ion-pairing agent in HPLC for the analysis of organic compounds, particularly in separating peptides and proteins .
  • Biochemical Research: The compound is utilized in various biochemical assays due to its ability to stabilize proteins and enhance solubility.
  • Surfactant Production: It serves as a precursor for synthesizing surfactants used in detergents and emulsifiers .

Research on sodium 1-octanesulfonate has focused on its interactions with biological membranes and proteins. Studies indicate that it can alter membrane fluidity and enhance protein solubility, which are critical factors in drug formulation and delivery systems. Its role as an ion-pairing agent also facilitates better resolution of analytes in chromatographic techniques .

Sodium 1-octanesulfonate shares structural similarities with other alkyl sulfonates but exhibits unique properties that distinguish it from them. Here are some comparable compounds:

Compound NameMolecular FormulaUnique Features
Sodium dodecyl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Commonly used as a detergent; higher hydrophobicity
Sodium hexyl sulfonateC6H13NaO3S\text{C}_{6}\text{H}_{13}\text{NaO}_3\text{S}Shorter alkyl chain; less effective as an HPLC reagent
Sodium lauryl sulfateC12H25NaO4S\text{C}_{12}\text{H}_{25}\text{NaO}_4\text{S}Widely used in personal care products; strong surfactant properties

Uniqueness of Sodium 1-Octanesulfonate

Sodium 1-octanesulfonate's unique characteristics arise from its moderate hydrophobicity combined with effective ion-pairing capabilities, making it particularly valuable in analytical chemistry for separating complex mixtures while being less harsh than other sulfonates like sodium dodecyl sulfate.

Classification in Surfactant Theory

Sodium 1-octanesulfonate belongs to the class of anionic surfactants, characterized by its dissociation in aqueous solution into an amphiphilic anion and a sodium cation [14]. The compound exhibits the fundamental structural features that define surfactant molecules: a hydrophilic sulfonate head group (-SO₃⁻Na⁺) and a hydrophobic octyl chain (C₈H₁₇) [1] [6]. This dual nature, known as amphiphilicity, forms the theoretical foundation for understanding surfactant behavior in aqueous systems [14].

The classification of sodium 1-octanesulfonate within anionic surfactant theory is based on several key parameters. The molecule possesses a linear aliphatic hydrocarbon chain with eight carbon atoms, coupled with a polar sulfonate group neutralized by a sodium counterion [16]. This structural arrangement places it within the primary alkane sulfonate category, which comprises surfactants with predominantly linear aliphatic hydrocarbon chains and polar sulfate or sulfonate groups [16].

According to the hydrophilic-lipophilic balance theory developed by Griffin, sodium 1-octanesulfonate exhibits a high hydrophilic-lipophilic balance value, typically exceeding 10, indicating its preference for water-soluble behavior and oil-in-water emulsion formation [17] [20]. The Davies method for calculating hydrophilic-lipophilic balance values assigns a group number of 38.7 to the sulfonate sodium salt functional group, significantly contributing to the overall hydrophilic character of the molecule [20].

PropertyValueTheoretical Basis
Surfactant TypeAnionicDissociation in water [14]
Head GroupSulfonate (-SO₃⁻Na⁺)Ionic head group classification [6]
Tail GroupLinear octyl chainHydrocarbon chain structure [16]
Chain LengthC₈Alkyl chain carbon count [1]
Hydrophilic-Lipophilic Balance RangeHigh (>10, water-soluble)Griffin method calculation [20]
Packing Parameter RangeP < 1/3 (spherical micelles)Israelachvili packing theory [35]

The theoretical classification also considers the molecular packing parameter, a concept developed by Israelachvili and colleagues to predict surfactant self-assembly behavior [35] [38]. For sodium 1-octanesulfonate, the packing parameter P = v₀/ae l₀, where v₀ represents the surfactant tail volume, l₀ is the tail length, and ae is the equilibrium area per molecule at the aggregate surface [35]. Given the octyl chain length and sulfonate head group characteristics, the packing parameter falls below 1/3, predicting spherical micelle formation [38].

Theoretical Models of Surface Activity

The surface activity of sodium 1-octanesulfonate is governed by fundamental thermodynamic principles that describe the reduction of surface tension at air-water interfaces [4]. The Gibbs adsorption equation provides the theoretical framework for understanding this behavior, relating surface tension changes to surfactant concentration and surface excess concentration [4]. For ionic surfactants like sodium 1-octanesulfonate, the equation takes the form Γ = -C/(nRT) × (dγ/dC), where Γ represents surface concentration, C is bulk concentration, n is the degree of dissociation, and γ is surface tension [8].

The critical micelle concentration represents a fundamental parameter in surfactant theory, marking the concentration threshold above which micelle formation occurs spontaneously [21]. Theoretical models predict that the critical micelle concentration follows an exponential relationship with the free energy of micellization: critical micelle concentration = exp(-ΔG_mic/RT) [21]. For sodium 1-octanesulfonate, the eight-carbon alkyl chain length influences this thermodynamic parameter through hydrophobic interactions between the hydrocarbon chains and water molecules [31].

The molecular thermodynamic approach developed by Nagarajan and Ruckenstein provides a comprehensive theoretical framework for predicting surfactant behavior [31]. This model incorporates four key contributions to the free energy of aggregation: hydrophobic interactions between surfactant hydrocarbon chains and water, conformational effects associated with hydrocarbon-chain packing in the micellar core, curvature-dependent interfacial effects at the micellar core-water interface, and steric and electrostatic interactions between surfactant hydrophilic moieties [31] [48].

The Krafft point phenomenon represents another crucial theoretical concept for ionic surfactants [4]. This temperature-dependent solubility behavior occurs when the aqueous solubility increases dramatically within a narrow temperature range [4]. For sodium 1-octanesulfonate, the Krafft point behavior influences its practical applications and theoretical understanding of phase transitions in surfactant systems [4].

Theoretical models also address the dynamic aspects of surface activity through the concept of dynamic surface tension [8]. The adsorption kinetics of sodium 1-octanesulfonate at interfaces follow diffusion-controlled mechanisms, where the transport of surfactant molecules to the interface determines the rate of surface tension reduction [8]. The presence of electrolytes can significantly influence this behavior by screening electrostatic interactions between charged head groups [8].

Structure-Function Relationship Frameworks

The structure-function relationship framework for sodium 1-octanesulfonate establishes quantitative connections between molecular architecture and surfactant performance [33]. The eight-carbon alkyl chain length represents a critical structural parameter that influences both solubility and aggregation behavior [16]. Research demonstrates that within the alkyl sulfonate series, the most important parameter affecting properties is the varying length of the alkyl chain, with C₈ representing an intermediate chain length that balances hydrophobic and hydrophilic interactions [16].

The positioning of the sulfonate group at the terminal carbon creates a linear molecular geometry that facilitates efficient packing in micellar structures [12]. Molecular dynamics simulations reveal that the interface configuration of anionic surfactants like sodium 1-octanesulfonate adopts specific orientations where the hydrophobic tail stretches toward oil phases while the hydrophilic head group associates with the aqueous phase [12]. This structural arrangement is fundamental to understanding interfacial properties and emulsification behavior [12].

Quantitative structure-property relationship models provide systematic frameworks for correlating molecular descriptors with surfactant properties [33]. These models utilize various molecular descriptors, including topological indices, electronic properties, and geometric parameters, to predict critical micelle concentration, surface tension, and aggregation numbers [33] [39]. The sulfonate functional group contributes specific electronic characteristics that influence intermolecular interactions and self-assembly behavior [33].

The charge distribution within the molecule plays a crucial role in determining surfactant properties [12]. Density functional theory calculations reveal that the sulfonate group exhibits significant electron density localization, creating strong electrostatic interactions with counterions and water molecules [12]. This charge distribution affects the effective area occupied by the head group at interfaces, directly influencing the molecular packing parameter and aggregation behavior [35].

The relationship between chain length and aggregation number follows predictable patterns based on geometric constraints [39]. Artificial neural network models trained on surfactant databases demonstrate that molecular descriptors related to chain length, branching, and head group characteristics can accurately predict aggregation numbers for anionic surfactants [42]. For sodium 1-octanesulfonate, the linear octyl chain contributes to relatively small aggregation numbers compared to longer-chain homologs [42].

Computational Approaches to Surfactant Modeling

Computational modeling of sodium 1-octanesulfonate employs multiple theoretical approaches, each addressing different aspects of surfactant behavior [29]. Molecular dynamics simulations provide atomistic insights into micelle formation kinetics, revealing that surfactant aggregation occurs through a multi-step process involving initial cluster formation followed by growth into stable micellar structures [28]. These simulations demonstrate that the eight-carbon chain length of sodium 1-octanesulfonate promotes rapid equilibration compared to longer-chain surfactants [28].

The combined computer simulation and molecular thermodynamic modeling approach represents a powerful framework for predicting surfactant properties [11]. This methodology utilizes molecular dynamics simulations to obtain input parameters for molecular thermodynamic models, enabling quantitative predictions of critical micelle concentration, micelle shape, and size distributions [11]. For ionic surfactants, this approach successfully captures the influence of electrostatic interactions and hydrophobic effects on aggregation behavior [11].

Density functional theory calculations provide fundamental insights into electronic structure and intermolecular interactions [50] [51]. These quantum mechanical approaches optimize molecular geometries, calculate binding energies, and determine charge distributions that govern surfactant behavior [51]. For sodium 1-octanesulfonate, density functional theory studies reveal the electronic properties of the sulfonate head group and its interactions with water molecules through hydrogen bonding networks [51].

The Conductor-like Screening Model for Real Solvents represents an advanced computational approach for predicting thermodynamic properties in complex surfactant systems [53] [56]. This model utilizes screened charge density descriptors derived from quantum chemical calculations to predict partition coefficients, adsorption isotherms, and phase behavior [53]. Recent applications demonstrate that Conductor-like Screening Model descriptors provide superior accuracy in representing surfactant molecules compared to traditional molecular counting methods [53].

Modeling MethodApplication to SurfactantsKey Parameters Predicted
Molecular Dynamics SimulationsMicelle formation kinetics, aggregation behavior [28] [29]Aggregation numbers, surface tension, dynamics
Density Functional TheoryElectronic properties, molecular geometry optimization [50] [51]Charge distribution, binding energies
Molecular Thermodynamic TheoryCritical micelle concentration prediction [31] [48]Critical micelle concentration, micelle size distribution
Conductor-like Screening ModelPartition coefficients, solvation properties [53] [56]Thermodynamic properties
Quantitative Structure-Property RelationshipsStructure-activity relationships [33] [39]Critical micelle concentration, surface tension correlations
Artificial Neural NetworksAggregation number prediction [39] [42]Aggregation numbers

Coarse-grained simulation approaches offer computational efficiency for studying large-scale surfactant systems [29]. The MARTINI force field, with appropriate modifications for ionic surfactants, enables simulation of micelle formation and phase transitions across extended time and length scales [29]. These simulations capture the essential physics of surfactant self-assembly while maintaining computational tractability for complex systems [29].

Physics-informed neural networks represent an emerging computational paradigm that integrates physical laws with machine learning algorithms [53]. These models incorporate adsorption isotherms and thermodynamic constraints directly into the neural network architecture, enabling accurate predictions of surfactant behavior across diverse conditions [53]. For sodium 1-octanesulfonate, such models can predict adsorption behavior on various solid surfaces by incorporating molecular features, testing conditions, and solid properties [53].

Physical Description

Liquid

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

217.08743489 g/mol

Monoisotopic Mass

217.08743489 g/mol

Heavy Atom Count

13

UNII

J46EZ5JYB3

Related CAS

3944-72-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 799 companies from 12 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 42 of 799 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 757 of 799 companies with hazard statement code(s):;
H315 (99.08%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (99.21%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (60.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5324-84-5

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Soap, cleaning compound, and toilet preparation manufacturing
1-Octanesulfonic acid, sodium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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